Cas no 34749-55-8 (trans-4-Acetoxy-3-methoxycinnamic Acid)
trans-4-Acetoxy-3-methoxycinnamic Acid Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid
- 3-(4'-acetyloxy-3'-methoxyphenyl)-2-propenoic acid
- 3-(4-acetoxy-3-methoxy-phenyl)-acrylic acid
- 3-(4-acetoxy-3-methoxyphenyl)-2-propenoic acid
- 4-acetoxy-3-methoxy-cinnamic acid
- O-Acetylferulic acid
- trans-3-[4-acetyloxy-3-methoxyphenyl]-2-propenoic acid
- (E)3-(4-acetoxy-3-methoxyphenyl)acrylic acid
- AMY41525
- (e)-3-(4-acetoxy-3-methoxyphenyl)prop-2-enoic acid
- bmse010048
- (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid #
- 3-Methoxy-4-acetoxycinnamic acid
- (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
- 4-Acetoxy-3-methoxycinnamic acid
- trans-4-o-acetylferulic acid
- trans-3-[4-acetyloxy-3-methoxy-phenyl]-2-propenoic acid
- CHEBI:86582
- NSC16957
- (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
- AKOS000304792
- SBB016646
- 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
- DTXSID6062545
- AS-10137
- NSC-16957
- DTXSID301205242
- Q27159264
- AI3-23455
- trans-4-Acetoxy-3-methoxycinnamic acid
- CS-0128888
- Acetylferulic acid
- NSC 16957
- (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid
- MFCD00014378
- Cinnamic acid, 4-hydroxy-3-methoxy-, acetate
- Cinnamic acid, 4-acetoxy-3-methoxy-
- SCHEMBL111271
- 2596-47-6
- (2E)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]ACRYLIC ACID
- 34749-55-8
- 3-(4-acetoxy-3-methoxyphenyl)acrylic acid
- (E)-3-(4-acetoxy-3-methoxy-phenyl)prop-2-enoic acid
- CHEMBL33539
- 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
- A818110
- doi:10.14272/IHKNVZISLLDMOR-GQCTYLIASA-N.1
- 636-753-2
- DTXCID3037418
- FA69964
- trans-4-Acetoxy-3-methoxycinnamic Acid
-
- MDL: MFCD00014378
- Inchi: 1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
- InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
- SMILES: O(C)C1C=C(/C=C/C(=O)O)C=CC=1OC(C)=O
Computed Properties
- Exact Mass: 236.06847348g/mol
- Monoisotopic Mass: 236.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.8Ų
trans-4-Acetoxy-3-methoxycinnamic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A189640-50mg |
trans-4-Acetoxy-3-methoxycinnamic Acid |
34749-55-8 | 50mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A189640-100mg |
trans-4-Acetoxy-3-methoxycinnamic Acid |
34749-55-8 | 100mg |
$ 747.00 | 2023-04-19 | ||
| TRC | A189640-250mg |
trans-4-Acetoxy-3-methoxycinnamic Acid |
34749-55-8 | 250mg |
$ 1568.00 | 2023-04-19 |
trans-4-Acetoxy-3-methoxycinnamic Acid Related Literature
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on trans-4-Acetoxy-3-methoxycinnamic Acid
Professional Introduction to trans-4-Acetoxy-3-methoxycinnamic Acid (CAS No. 34749-55-8)
trans-4-Acetoxy-3-methoxycinnamic Acid, chemically designated as trans-4-Acetoxy-3-methoxycinnamic Acid, is a significant compound in the field of pharmaceutical chemistry and natural product synthesis. With the CAS number 34749-55-8, this molecule has garnered attention due to its versatile applications in drug development and biochemical research. The compound belongs to the class of cinnamic acid derivatives, which are widely recognized for their pharmacological properties and structural diversity.
The structural framework of trans-4-Acetoxy-3-methoxycinnamic Acid consists of a benzene ring substituted with an acetoxy group at the 4-position and a methoxy group at the 3-position, connected to an ethyl side chain. This unique arrangement imparts distinct chemical and biological properties, making it a valuable intermediate in synthetic chemistry. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in various chemical reactions and formulations.
In recent years, trans-4-Acetoxy-3-methoxycinnamic Acid has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as a precursor in the synthesis of bioactive molecules. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The acetoxy and methoxy groups provide reactive sites that can be modified through various chemical transformations, enabling the creation of complex drug molecules with enhanced pharmacological profiles.
Moreover, trans-4-Acetoxy-3-methoxycinnamic Acid has shown promise in the field of natural product chemistry. Its structural similarity to certain phytochemicals suggests that it could serve as a scaffold for developing new drugs with improved efficacy and reduced side effects. Researchers have explored its potential in inhibiting enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation pathways. By modulating COX activity, compounds derived from trans-4-Acetoxy-3-methoxycinnamic Acid could offer novel therapeutic strategies for conditions like arthritis and other inflammatory disorders.
Recent advancements in computational chemistry have further highlighted the significance of trans-4-Acetoxy-3-methoxycinnamic Acid. Molecular modeling studies have demonstrated that this compound can interact with biological targets in specific ways, providing insights into its mechanism of action. These studies have been instrumental in designing derivatives with optimized binding affinities and selectivity. For example, computational screening has identified modifications to the acetoxy and methoxy groups that can enhance the compound's ability to bind to therapeutic targets while minimizing off-target effects.
The synthesis of trans-4-Acetoxy-3-methoxycinnamic Acid has also seen significant developments, particularly in green chemistry approaches. Traditional synthetic routes often involve harsh conditions and generate substantial waste, which is not environmentally sustainable. However, newer methodologies have focused on optimizing reaction conditions to minimize waste and energy consumption. Catalytic processes, for instance, have been employed to improve yield and selectivity while reducing the need for hazardous reagents. These advancements align with global efforts to promote sustainable chemical practices.
In addition to its pharmaceutical applications, trans-4-Acetoxy-3-methoxycinnamic Acid has found utility in industrial processes. Its stability under various conditions makes it suitable for use as an intermediate in the production of fine chemicals and specialty materials. The compound's ability to undergo selective reactions allows for the efficient synthesis of more complex molecules, which are essential in industries ranging from pharmaceuticals to agrochemicals.
The biological activity of trans-4-Acetoxy-3-methoxycinnamic Acid has also been explored beyond traditional drug development. Studies have indicated that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been attributed to its phenolic structure, which is known for its antioxidant capabilities.
Future research directions for trans-4-Acetoxy-3-methoxycinnamic Acid include further exploration of its pharmacological potential and development of novel synthetic methodologies. Advances in biocatalysis and flow chemistry may offer additional opportunities to optimize its production and application. Additionally, interdisciplinary approaches combining organic chemistry with computational biology could lead to innovative discoveries regarding its biological functions.
In conclusion, trans-4-Acetoxy-3-methoxycinnamic Acid (CAS No. 34749-55-8) is a multifaceted compound with significant implications in pharmaceutical chemistry and natural product synthesis. Its unique structural features and versatile reactivity make it a valuable tool for drug development, industrial applications, and biochemical research. As scientific understanding continues to evolve, it is expected that new applications and insights into the potential of this compound will emerge, further solidifying its importance in the chemical sciences.
34749-55-8 (trans-4-Acetoxy-3-methoxycinnamic Acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)